

A Technical Guide to the Thermal Stability and Decomposition of Tris(isopropenyloxy)vinylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(isopropenyloxy)vinylsilane*

Cat. No.: B092359

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Disclaimer: This document provides a technical overview of **Tris(isopropenyloxy)vinylsilane**, including its known properties and hypothesized thermal behavior. It is important to note that, at the time of this writing, specific experimental data on the thermal decomposition of **Tris(isopropenyloxy)vinylsilane** is not readily available in published scientific literature. The information presented herein regarding decomposition pathways is based on the established chemistry of related compounds and should be considered theoretical.

Introduction

Tris(isopropenyloxy)vinylsilane is an organosilicon compound featuring a vinyl group and three isopropenyloxy groups attached to a central silicon atom. This unique structure allows it to act as a versatile crosslinking agent and adhesion promoter in various applications, including coatings, sealants, and composite materials. A critical aspect of its utility in these applications is its thermal stability, which dictates the processing temperatures and service life of the final products. This guide summarizes the available information on **Tris(isopropenyloxy)vinylsilane** and provides a theoretical framework for its thermal decomposition, alongside detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the known physical and chemical properties of **Tris(isopropenyloxy)vinylsilane** is presented in Table 1. This data is primarily compiled from chemical supplier specifications.

Property	Value
Chemical Formula	C ₁₁ H ₁₈ O ₃ Si
Molecular Weight	226.35 g/mol
CAS Number	15332-99-7
Appearance	Colorless to light yellow liquid
Boiling Point	73-75 °C at 12 mmHg
Density	0.926 g/cm ³
Refractive Index	1.4373
General Stability	Generally reported to have good thermal stability; moisture-sensitive, leading to hydrolysis. [1]

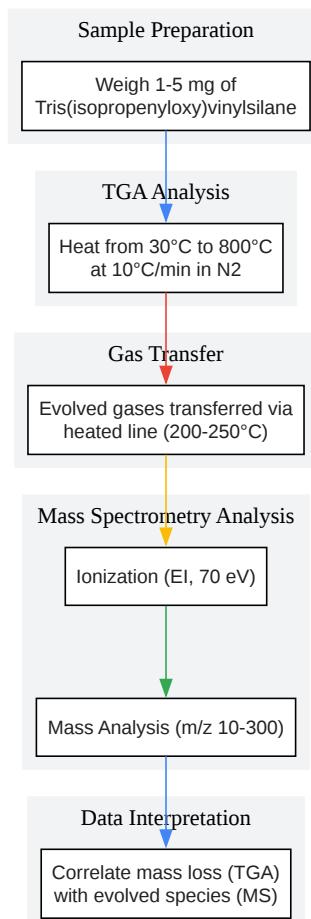
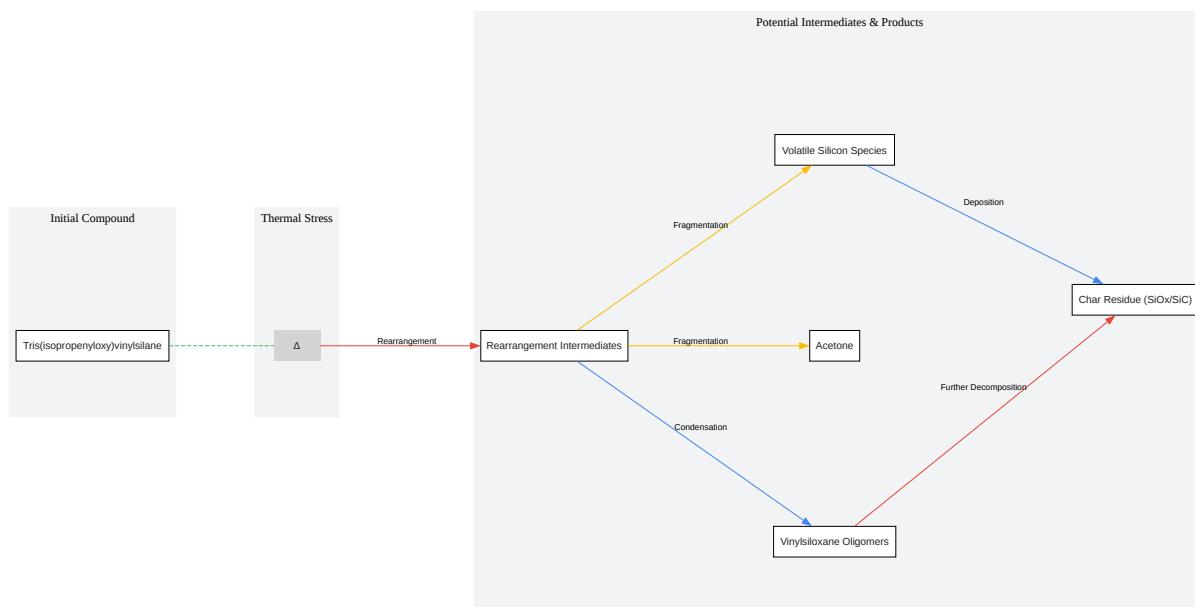
Table 1: Physical and Chemical Properties of **Tris(isopropenyloxy)vinylsilane**.

Theoretical Thermal Decomposition Pathway

In the absence of direct experimental evidence, a plausible thermal decomposition pathway for **Tris(isopropenyloxy)vinylsilane** can be postulated based on the known thermal behavior of vinyl ethers and organosilanes. The decomposition is likely to proceed through a combination of radical and rearrangement mechanisms.

At elevated temperatures, the weaker bonds are expected to cleave first. The Si-O bond is generally strong, while the C-O bond of the enol ether and the Si-C vinyl bond are potential initiation sites. The thermal decomposition of vinyl ethers is known to proceed via rearrangement reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#) Therefore, a possible initial step could be a rearrangement of the isopropenyloxy group.

A simplified, hypothetical decomposition pathway is illustrated in the diagram below. This pathway suggests an initial intramolecular rearrangement, followed by fragmentation and subsequent reactions of the resulting radical species.



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